N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-chlorobenzaldehyde. The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction (SC-XRD) in analogous compounds (e.g., ). The compound features a pyrazole core substituted with a methyl group at position 3 and a hydrazide moiety linked to a 3-chlorophenyl ring. Its molecular formula is C₁₂H₁₁ClN₄O, with a molecular weight of 274.70 g/mol.
Key structural attributes:
- 3-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.
- Hydrazide linker: Facilitates hydrogen bonding and coordination with metal ions.
Synthetic protocols typically involve refluxing equimolar quantities of the hydrazide and aldehyde in ethanol, followed by recrystallization ().
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-5-11(16-15-8)12(18)17-14-7-9-3-2-4-10(13)6-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHDNZGOJILJM-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the Schiff base moiety can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituted Pyrazole Carbohyrazides
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Core Heterocycle Variations
Table 2: Impact of Heterocycle Replacement
Key Observations :
Computational and Spectroscopic Comparisons
- DFT Studies : MN12SX and N12SX functionals () predict nucleophilic attack sites at the hydrazide nitrogen and pyrazole C4 positions.
- Thermal Stability : 3-Chlorophenyl analogs decompose above 200°C, while nitro-substituted derivatives (e.g., ) decompose at lower temperatures (~180°C).
- Spectroscopic Signatures :
- IR : N–H stretches at 3200–3300 cm⁻¹; C=O (hydrazide) at 1650–1680 cm⁻¹.
- ¹H NMR : Imine proton (CH=N) resonates at δ 8.2–8.5 ppm; pyrazole protons at δ 6.5–7.5 ppm ().
Biological Activity
N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction between 3-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide, typically in an ethanol solvent under reflux conditions. The molecular formula is , and its structure features a 3-chlorophenyl group which enhances its reactivity and biological properties.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, it showed an IC50 value of approximately 42.30 µM against NCI-H460 cells .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema. It exhibited inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity by forming stable complexes. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
- Metal Ion Coordination : The presence of the chlorophenyl group allows the compound to form stable complexes with metal ions, which can modulate enzyme activity and influence biological pathways.
- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells, contributing to its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | SF-268 | 12.50 | |
| Anticancer | NCI-H460 | 42.30 | |
| Anti-inflammatory | Carrageenan-induced edema | ≥84.2% inhibition |
Detailed Findings
- Antitumor Activity : Xia et al. reported that derivatives similar to this compound displayed significant apoptosis induction in A549 lung cancer cells with IC50 values around 49.85 µM .
- Anti-inflammatory Efficacy : A study showed that compounds derived from pyrazole frameworks exhibited up to 86% inhibition in TNF-α levels compared to standard treatments, indicating strong anti-inflammatory potential .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other similar compounds:
| Compound Name | Unique Features |
|---|---|
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | Different substituents affecting reactivity |
| N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | Fluorine substitution may alter electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
